molecular formula C9H10O B1664045 2-Allylphenol CAS No. 1745-81-9

2-Allylphenol

Cat. No. B1664045
CAS RN: 1745-81-9
M. Wt: 134.17 g/mol
InChI Key: QIRNGVVZBINFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allylphenol is a synthetic phenylpropanoid, structurally related to cardanol, thymol, and ortho-eugenol . It is a clear colourless to light yellow liquid .


Synthesis Analysis

2-Allylphenol has been synthesized and investigated by theoretical and spectroscopic methods . It is also used as a protected intermediate in the synthesis of metabolites of Diclofenac, a nonsteroidal anti-inflammatory compound and a decycloxygenase (COX) inhibitor .


Molecular Structure Analysis

The molecular formula of 2-Allylphenol is C9H10O . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Allylphenol constitutes a mixture of conformers, in which an OH–π hydrogen bonded closed and open form can be distinguished .


Physical And Chemical Properties Analysis

2-Allylphenol has a boiling point of 220.0±0.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm3, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 47.5±3.0 kJ/mol .

Scientific Research Applications

1. Antifungal Activity

  • Summary of the Application: 2-Allylphenol has been used as a fungicide in China for over a decade . It has been shown to inhibit respiration in the phytopathogenic fungus Botrytis cinerea, which causes serious damage to various important crops .
  • Methods of Application: A series of 2-Allylphenol derivatives were synthesized and their activity against B. cinerea was evaluated by measuring mycelial growth inhibition . The most active derivatives were found to inhibit the expression of Bcaox, a gene associated with the activation of the alternative oxidase enzyme (AOX), in the early stages of B. cinerea conidia germination .
  • Results or Outcomes: Small changes in the chemical structure or the addition of substituent groups in the aromatic ring of 2-Allylphenol induced important variations in activity . For example, changing the hydroxyl group by methoxy or acetyl groups produced dramatic increases in mycelial growth inhibition . The IC 50 value of 2-Allylphenol decreased from 68 to 2 and 1 μg mL −1 .

2. Synthesis of Metabolites of Diclofenac

  • Summary of the Application: 2-Allylphenol is used as a protected intermediate in the synthesis of metabolites of Diclofenac , a nonsteroidal anti-inflammatory compound and a decycloxygenase (COX) inhibitor .

Safety And Hazards

2-Allylphenol is considered hazardous. It is a combustible liquid and is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRNGVVZBINFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27924-98-7, 3383-08-2 (hydrochloride)
Record name Phenol, 2-(2-propen-1-yl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27924-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Allylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022164
Record name 2-Allylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS]
Record name Phenol, 2-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Allylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9639
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Allylphenol

CAS RN

1745-81-9, 26761-75-1
Record name 2-Allylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Allylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylphenol (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Allylphenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02534
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-ALLYLPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Allylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-allylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-ALLYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04F145ZJZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Phenol 25 may be treated with NaH in DMF and then alkylated with an allylic bromide to give ether 30. Claisen rearrangement of 30 under thermal conditions gives ortho-allyl phenol 31. Oxidation of the double bond in 31 with OsO4/NMO followed by cleavage with NaIO4 provides the lactol 32. Jones oxidation then provides lactone 33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a reaction bottle was added 8.0 moles of phenol (753 grams) dissolved in 1,200ml of isopropanol. To this was added 8.0 moles of sodium hydroxide (320 grams) dissolved in 300ml of water. The bottle was rinsed three times by adding each time 200ml of isopropanol with reaction of the sodium hydroxide and phenol occurring immediately. Allyl chloride, in an amount of 9.6 moles, was charged. The mixture was then agitated and heated. A slight nitrogen pressure of approximately 70 kPa (10 psig) was placed on the reaction bottle. The reactor was brought up to a temperature of approximately 70° C. After approximately 5 hours at 70° C, the formation of allyl phenyl ether was judged complete and the reaction bottle was allowed to come to room temperature. The reaction mixture was then washed twice with 3 liters of water to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products. The bottle was then charged with 3 liters of toluene, mixed, and heated to a temperature of approximately 100° C. An azeotropic distillation occured and was continued for approximately 3 hours during which time the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products. The remaining allyl phenyl ether was sufficiently pure to be thermally rearranged to 2-allyl phenol. The rearrangement process occurred at 200° C and continued for approximately 5 hours. After this time, the reaction was stopped and a gas chromatographic analysis of the product was made. A 2-allyl phenol yield of 90.6 percent was achieved.
Quantity
753 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
90.6%

Synthesis routes and methods III

Procedure details

200 g of linear (NPCl2)n in benzene (total volume is about 2400 ml) is added (20 to 30 minutes) the alkyl or aryloxides prepared in a) in 1200 ml of THF and 2500 ml of benzene. The reaction mixture is then stirred at about 300° F. for twenty-four hours. Upon cooling, the polymer is coagulated by pouring into a ten gallon can containing two gallons of methanol with agitation. The solvents are then drawn off. Additional methanol may be added if the polymer does not separate cleanly from the solution. The solid, as free as possible of solvent, is then desalted by washing with water. The resulting chlorine-free polymer is dried at 50° to 60° C. under vacuum.
[Compound]
Name
(NPCl2)n
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
alkyl or aryloxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
reactant
Reaction Step Four
Quantity
2500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allylphenol
Reactant of Route 2
2-Allylphenol
Reactant of Route 3
Reactant of Route 3
2-Allylphenol
Reactant of Route 4
Reactant of Route 4
2-Allylphenol
Reactant of Route 5
Reactant of Route 5
2-Allylphenol
Reactant of Route 6
Reactant of Route 6
2-Allylphenol

Citations

For This Compound
1,770
Citations
EM Sanford, CC Lis, NR McPherson - Journal of chemical …, 2009 - ACS Publications
Ether chemistry is essential to organic synthesis. The Williamson ether synthesis of allyl phenyl ether and its subsequent Claisen rearrangement to 2-allylphenol introduces two …
Number of citations: 24 pubs.acs.org
S Gong, J Hao, Y Xia, X Liu, J Li - Pest Management Science …, 2009 - Wiley Online Library
… that 2‐allylphenol is a fungistatic compound. Adenine nucleotide assay showed that 2‐allylphenol … that 2‐allylphenol is involved in the impairment of the ATP energy generation system. …
Number of citations: 24 onlinelibrary.wiley.com
HC Aragão Neto, DV Da Fonsêca, RM Braga… - … medicine and cellular …, 2019 - hindawi.com
2-Allylphenol (2-AP) is a synthetic phenylpropanoid, structurally related to cardanol, thymol, and ortho-eugenol. Phenylpropanoids are described in the literature as being capable of …
Number of citations: 8 www.hindawi.com
V Corti, J Dosso, M Prato, G Filippini - The Journal of Organic …, 2023 - ACS Publications
… (b) This work: use of visible light to drive the transformation of 2-allylphenol derivatives 1 into 2,3-dihydrobenzofurans 3. B: base; X: halogen atom; SET: single electron transfer; ATRA: …
Number of citations: 2 pubs.acs.org
T Qu, S Gao, J Li, JJ Hao, P Ji - Pesticide Biochemistry and Physiology, 2017 - Elsevier
… The objectives of this study were to synthesize the major metabolites of 2-allylphenol under … mechanisms associated with disease reduction by 2-allylphenol and have the potential to …
Number of citations: 11 www.sciencedirect.com
AF Olea, J Rubio, C Sedan, D Carvajal… - International Journal of …, 2023 - mdpi.com
… The results obtained in this work suggest that 2-allylphenol and its derivatives are a promissory platform for the development of this kind of antifungal agent acting on the respiratory …
Number of citations: 7 www.mdpi.com
AF Olea, L Espinoza, C Sedan, M Thomas, R Martínez… - Molecules, 2019 - mdpi.com
… In this work, a series of new 2-allylphenol derivatives was synthesized, and their structures … The results indicate that this activity depends on the chemical structures of the 2-allylphenol …
Number of citations: 10 www.mdpi.com
SK Kim, SC Hsu, S Li, ER Bernstein - The Journal of chemical physics, 1991 - pubs.aip.org
… We believe the reason ammonia cluster spectra are so weak is that most of the 2-allylphenol is clustered to impurity water. The water/ allylphenol cluster binding energy is roughly twice …
Number of citations: 32 pubs.aip.org
Z Meng, Y Wei, D Xu, S Hao, J Hu - Crop Protection, 2007 - Elsevier
… 2-allylphenol was found to be high fungicidal in a series of synthesized analogs of ginkgol and (c) 2-allylphenol … develop a new kind of fungicide, 2-allylphenol, for controlling B. cinerea. …
Number of citations: 17 www.sciencedirect.com
A Cihaner, AM Önal - Polymer Bulletin, 2000 - Springer
Redox behaviour of 2-allylphenol (2APhOH) was studied by using cyclic voltammetry (CV) and electroinitiated polymerization was conducted at the measured peak potentials. Constant …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.